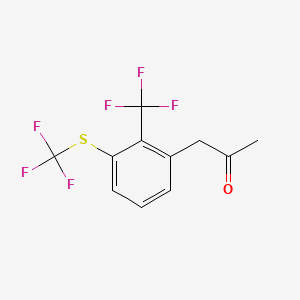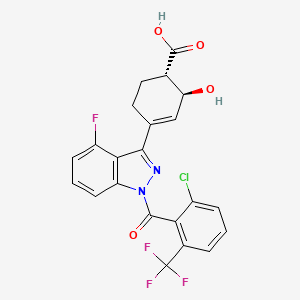
(1S,2S)-4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-2-hydroxycyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-2-hydroxycyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, an indazole moiety, and multiple functional groups such as hydroxyl, carboxylic acid, and halogenated benzoyl groups. Its intricate structure suggests it may have significant biological and chemical properties.
Preparation Methods
The synthesis of (1S,2S)-4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-2-hydroxycyclohex-3-ene-1-carboxylic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the benzoyl and cyclohexene moieties. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It may have therapeutic potential for treating diseases by targeting specific molecular pathways.
Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1S,2S)-4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-2-hydroxycyclohex-3-ene-1-carboxylic acid exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar compounds to (1S,2S)-4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-2-hydroxycyclohex-3-ene-1-carboxylic acid include other indazole derivatives and cyclohexene carboxylic acids. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The unique combination of functional groups in this compound sets it apart, potentially offering distinct advantages in its applications.
Properties
Molecular Formula |
C22H15ClF4N2O4 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
(1S,2S)-4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-4-fluoroindazol-3-yl]-2-hydroxycyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H15ClF4N2O4/c23-13-4-1-3-12(22(25,26)27)17(13)20(31)29-15-6-2-5-14(24)18(15)19(28-29)10-7-8-11(21(32)33)16(30)9-10/h1-6,9,11,16,30H,7-8H2,(H,32,33)/t11-,16-/m0/s1 |
InChI Key |
ULSWXLRBFXSKOO-ZBEGNZNMSA-N |
Isomeric SMILES |
C1CC(=C[C@@H]([C@H]1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C(F)(F)F |
Canonical SMILES |
C1CC(=CC(C1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


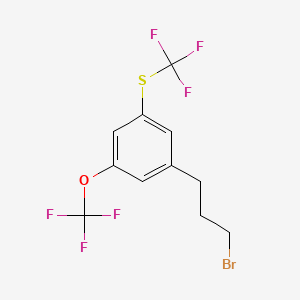
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
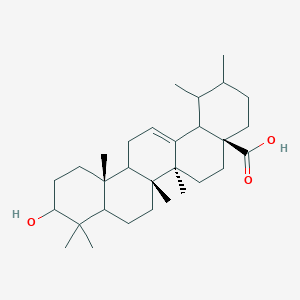
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)



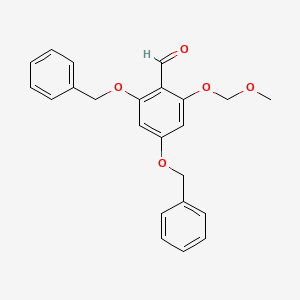

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)


